molecular formula C10H10N2O B11808045 (3-(1H-Imidazol-5-yl)phenyl)methanol

(3-(1H-Imidazol-5-yl)phenyl)methanol

Cat. No.: B11808045
M. Wt: 174.20 g/mol
InChI Key: DURCKXGYWAYZKI-UHFFFAOYSA-N
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Description

(3-(1H-Imidazol-5-yl)phenyl)methanol is a heteroaromatic compound featuring a hydroxymethyl (-CH2OH) group attached to a phenyl ring, which is further substituted at the para-position with a 1H-imidazol-5-yl moiety. This structure combines the electron-rich imidazole ring—a five-membered aromatic system with two nitrogen atoms—with a polar hydroxymethyl group, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the imidazole’s π-electron system and the hydroxyl group’s hydrogen-bonding capacity, enabling applications in drug design, catalysis, and coordination chemistry .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[3-(1H-imidazol-5-yl)phenyl]methanol

InChI

InChI=1S/C10H10N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)

InChI Key

DURCKXGYWAYZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN2)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (3-(1H-Imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of imidazole, including (3-(1H-Imidazol-5-yl)phenyl)methanol , exhibit promising antimicrobial properties. A study highlighted the effectiveness of structurally similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial activity without cytotoxic effects .

Enzyme Inhibition
The imidazole ring in this compound is known for its ability to interact with various biological targets, particularly enzymes. Compounds like This compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can significantly affect pharmacokinetics and drug interactions .

Potential Anticancer Properties
Imidazole derivatives have also been explored for their anticancer potential. Studies suggest that modifications in the imidazole structure can enhance the compound's ability to inhibit cancer cell proliferation. For instance, certain analogs have shown activity against cancer cell lines, indicating a potential pathway for developing new anticancer therapies .

Materials Science

Coordination Chemistry
The unique structure of This compound allows it to act as a ligand in coordination chemistry. Its ability to bind with metal ions enhances its utility in synthesizing metal-organic frameworks (MOFs), which are materials with applications in catalysis and gas storage. The imidazole moiety facilitates coordination with transition metals, making it valuable for developing new materials with tailored properties.

Biochemical Applications

Modulation of Biological Pathways
The interactions of This compound with biological macromolecules can modulate various metabolic pathways. Its binding affinity to proteins and metal ions plays a critical role in influencing enzyme activities and receptor functions . Research has shown that such interactions can lead to significant pharmacological effects, making this compound an area of interest for further exploration in biochemical research.

Case Studies

StudyFocusFindings
PMC9598367 Antimicrobial ActivityIdentified strong anti-MRSA activity with MIC ≤ 0.25 µg/mL for certain derivatives
IJCRT22A6531 Pharmacological ActivitiesReviewed various activities of imidazole derivatives including anti-inflammatory and anticancer properties
MDPI Antibiotics Structure-Activity RelationshipInvestigated new scaffolds based on imidazole for enhanced antimicrobial activity against resistant strains

Mechanism of Action

The mechanism of action of (3-(1H-Imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(2-Phenyl-1H-imidazol-5-yl)methanol Phenyl at C2 of imidazole C10H10N2O Intermediate for antitumor agents; moderate solubility in polar solvents
5-Methyl-2-phenyl-1H-imidazole-4-methanol Methyl at C5, phenyl at C2 of imidazole C11H12N2O Enhanced lipophilicity; antimicrobial activity
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol Nitro and methyl groups on imidazole C12H14N3O3 Precursor for chloromethyl derivatives; used in antitrypanosomal drug synthesis
(2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl)methanol Thiol and methoxybenzyl groups C12H14N2O2S Improved enzyme inhibition (e.g., COX-2); redox-active
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride Amine linker to benzyl group C11H14N3·HCl Chelating agent for metal complexes; antiviral applications

Physicochemical Properties

  • Solubility: The hydroxymethyl group in (3-(1H-Imidazol-5-yl)phenyl)methanol enhances water solubility relative to non-polar analogues like 5-methyl-2-phenyl-1H-imidazole-4-methanol .
  • Stability: Electron-withdrawing groups (e.g., nitro in [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) reduce stability under basic conditions, whereas electron-donating groups (e.g., methoxy in [18]) improve oxidative stability .

Biological Activity

(3-(1H-Imidazol-5-yl)phenyl)methanol is an organic compound characterized by a phenyl group bonded to a methanol group, with an imidazole ring at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute significantly to its biological interactions and therapeutic potential.

Chemical Structure and Properties

The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, plays a crucial role in the compound's reactivity and biological activity. The specific substitution pattern on the imidazole ring influences its interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for certain derivatives . Additionally, it has been noted for its selective antifungal activity against Cryptococcus neoformans without exhibiting cytotoxic effects .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)Notes
26MRSA≤ 0.25Non-toxic
32MRSA≤ 0.25Non-toxic
57C. neoformansNot specifiedSelective antifungal
111C. neoformansNot specifiedSelective antifungal

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against liver carcinoma cell lines. Compounds derived from this scaffold have shown variable cytotoxic activity, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies indicate that modifications to the imidazole or phenyl groups can enhance anticancer efficacy.

Table 2: Cytotoxicity of Compounds Derived from this compound

CompoundCell LineIC50 (µM)Comparison DrugNotes
16cHEPG2VariableDoxorubicinHigh activity observed
21cHEPG2VariableDoxorubicinHigh activity observed

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activities and influence metabolic pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and can impact pharmacokinetics.

Case Studies

Recent studies have demonstrated the effectiveness of this compound derivatives in various biological assays:

  • Study on MRSA : A library of imidazole-containing compounds was screened for antibacterial activity against MRSA. Two derivatives showed promising results with MIC values indicating strong antimicrobial potential without cytotoxicity .
  • Antifungal Assessment : Derivatives were tested against fungal strains, revealing selective antifungal properties against C. neoformans, suggesting that structural modifications could lead to enhanced selectivity and potency .
  • Cytotoxicity Evaluation : In vitro assays on liver carcinoma cell lines indicated that certain derivatives exhibited significant cytotoxic effects, comparable to standard chemotherapy agents, thus highlighting their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for (3-(1H-Imidazol-5-yl)phenyl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves coupling imidazole derivatives with substituted benzyl alcohols. A Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is effective for introducing the imidazole moiety to the phenyl ring . Key parameters include catalyst loading (1–5 mol%), solvent choice (THF or DMF), and temperature (60–100°C). Optimization via Design of Experiments (DoE) can minimize side products like dehalogenated intermediates. Post-synthesis, silica gel chromatography (ethyl acetate/hexane gradients) is used for purification .

Q. How can purity and structural integrity be confirmed after synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures >95% purity .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key resonances (e.g., imidazole protons at δ 7.2–8.5 ppm, hydroxyl group at δ 5.2–5.8 ppm) .
  • Mass Spectrometry : High-resolution Q-TOF MS confirms the molecular ion ([M+H]⁺) with <2 ppm mass error .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine space groups and hydrogen-bonding networks . ORTEP-3 visualizes thermal ellipsoids and molecular packing . For poorly diffracting crystals, synchrotron radiation or cryocooling (90 K) improves data quality .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and stability under oxidative conditions . Molecular docking (AutoDock Vina) evaluates binding affinities to targets like H₃ receptors .

Q. What strategies address discrepancies in pharmacological activity data across studies?

Contradictions in IC₅₀ values may arise from assay conditions (e.g., cell line variability, ligand concentration). Standardize protocols:

  • Use HEK-293 cells transfected with human H₃ receptors for consistent binding assays .
  • Include positive controls (e.g., thioperamide for H₃ antagonism) .
  • Validate results via orthogonal methods (e.g., cAMP accumulation vs. radioligand displacement) .

Q. How can stability and solubility challenges in aqueous buffers be mitigated?

  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Lyophilization or storage at -20°C under argon prevents hydrolysis .
  • Solubility : Use co-solvents (10% DMSO/PEG 400) or cyclodextrin inclusion complexes. Measure equilibrium solubility via shake-flask method (pH 7.4 PBS) .

Q. What advanced analytical techniques resolve complex impurity profiles?

  • LC-MS/MS : Data-dependent acquisition (DDA) with dynamic exclusion identifies low-abundance impurities (e.g., dehydroxy byproducts) .
  • 2D NMR : HSQC and HMBC correlate protons/carbons to assign regioisomers .

Methodological Considerations

  • Avoid Pitfalls :
    • Over-reliance on commercial databases (e.g., BenchChem) lacking peer-reviewed validation .
    • Incomplete NMR assignments: Always integrate DEPT-135 and COSY for ambiguous protons .
  • Emerging Tools : Cryo-EM for amorphous samples and machine learning for reaction optimization .

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